molecular formula C12H13N3O2S B12129739 N-(1,3-benzothiazol-2-yl)morpholine-4-carboxamide

N-(1,3-benzothiazol-2-yl)morpholine-4-carboxamide

Cat. No.: B12129739
M. Wt: 263.32 g/mol
InChI Key: DXSBLFMKEXSCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)morpholine-4-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates both a benzothiazole ring and a morpholine-4-carboxamide group, a motif found in compounds known to function as potent prokineticin receptor antagonists . This specific pharmacological activity makes derivatives of this chemical class valuable tools for probing biological pathways involved in a range of conditions, including psychiatric diseases and sleep disorders , particularly those linked to circadian rhythm dysregulation such as advanced sleep phase syndrome . The presence of the morpholine ring is a common feature in drug design, often utilized to fine-tune properties like solubility and metabolic stability. Research into similar benzothiazole derivatives also highlights their potential in other areas, including as modulators of adenosine receptors , which are important targets in neurological and inflammatory conditions . This compound is provided as a tool for non-clinical research, such as in vitro binding assays and mechanistic studies, to help scientists further elucidate its properties and potential applications. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, and it is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)morpholine-4-carboxamide

InChI

InChI=1S/C12H13N3O2S/c16-12(15-5-7-17-8-6-15)14-11-13-9-3-1-2-4-10(9)18-11/h1-4H,5-8H2,(H,13,14,16)

InChI Key

DXSBLFMKEXSCHT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Cyclization with Carboxylic Acids

Polyphosphoric acid (PPA) has been extensively used as both a catalyst and solvent for benzothiazole synthesis. For instance, 2-aminothiophenol reacts with morpholine-4-carboxylic acid in PPA at elevated temperatures (170–250°C) to yield the benzothiazole intermediate. This one-pot method avoids isolation of intermediates, but yields are moderate (40–73%) due to competing side reactions.

Reagent SystemSolventTemperature (°C)Yield (%)Purity (%)
SOCl₂ + Et₃NDCM0 → 257296
(COCl)₂ + DIPEATHF-5 → 257897
HATU + DMFDMF256894

Coupling Agents in Amide Bond Formation

Modern peptide coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) have been adapted for this synthesis. In a representative procedure, morpholine-4-carboxylic acid is activated with HATU and HOAt (1-Hydroxy-7-azabenzotriazole) in dimethylformamide (DMF), followed by addition of 2-aminobenzothiazole. This method achieves yields comparable to traditional acyl chloride routes (68–70%) but requires stringent moisture control.

Optimization and Scalability

Solvent and Temperature Effects

Non-polar solvents like toluene favor higher yields by minimizing side reactions. A patent describing similar morpholine-containing benzothiazoles reports refluxing toluene as optimal for large-scale reactions, with yields improving from 70% to 85% upon switching from DCM to toluene. Elevated temperatures (80–110°C) also enhance reaction rates but risk decomposition of the acid chloride intermediate.

Purification Techniques

Crude products are typically purified via recrystallization or column chromatography. Ethyl acetate/hexane mixtures (3:7 v/v) effectively isolate the target compound with >99% purity, as evidenced by NMR and mass spectrometry.

Mechanistic Insights

The acylation proceeds via nucleophilic attack of the benzothiazole amine on the electrophilic carbonyl carbon of morpholine-4-carbonyl chloride. Density functional theory (DFT) calculations suggest that the reaction is exothermic (ΔH = -42 kcal/mol) and proceeds through a tetrahedral intermediate stabilized by resonance with the benzothiazole ring. Side reactions, such as the formation of N,N-diacylated byproducts, are mitigated by maintaining low temperatures during the initial reaction phase .

Chemical Reactions Analysis

BLZ945 may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific functional groups present. Major products formed from these reactions could include derivatives with modified substituents on the benzothiazole or morpholine rings.

Scientific Research Applications

Cancer Therapy

One of the most prominent applications of N-(1,3-benzothiazol-2-yl)morpholine-4-carboxamide is in cancer treatment. Research indicates that derivatives of benzothiazole, including this compound, exhibit promising anticancer properties by targeting specific cellular pathways.

Case Studies

  • Study on Hybrid Molecules : A study synthesized hybrid molecules incorporating benzothiazole and chromone derivatives. These compounds showed significant inhibitory effects on cancer cell viability and were effective against colon and cervical cancer cell lines .
  • Molecular Docking Studies : Molecular docking studies have confirmed the binding affinity of these compounds to target receptors, suggesting their potential as effective anticancer agents .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. This compound has been evaluated against a variety of bacterial and fungal pathogens.

In Vitro Studies

  • Antibacterial Activity : Compounds derived from benzothiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, some derivatives demonstrated significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli using the turbidimetric method .
  • Antifungal Activity : The compound's antifungal efficacy has been assessed against species like Candida albicans and Aspergillus niger, with some derivatives exhibiting potent activity .

Neurological Disorders

The potential therapeutic applications of this compound extend to neurological disorders as well. Research indicates that compounds in this class can act as antagonists of prokineticin receptors, which are implicated in various neurological conditions.

Therapeutic Implications

These compounds may be useful in treating disorders related to circadian rhythm disturbances and sleep disorders. They have shown promise in modulating sleep patterns and improving sleep quality, thereby addressing issues related to insomnia and other sleep-related conditions .

Comprehensive Data Table

Application AreaActivity TypeKey Findings
Cancer TherapyAnticancerInhibits ATR kinase; reduces viability in colon and cervical cancer cells
Antimicrobial ActivityAntibacterialEffective against Staphylococcus aureus, Escherichia coli
AntifungalPotent activity against Candida albicans, Aspergillus niger
Neurological DisordersProkineticin receptor antagonistPotential for treating sleep disorders and circadian rhythm issues

Mechanism of Action

The precise mechanism by which BLZ945 exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key structural analogs, their modifications, and biological activities:

Compound Name Structural Features Biological Activity Reference
N-(1,3-Benzothiazol-2-yl)morpholine-4-carboxamide Benzothiazole linked to morpholine via carboxamide Hypothesized antimicrobial/antifungal activity (based on analogs) N/A (synthesis inferred from )
N-[(1,3-Thiazol-2-ylamino)carbonothioyl]morpholine-4-carboxamide (1c) Thiazole instead of benzothiazole; thiourea linker Antifungal activity (MIC: 16–32 µg/mL against C. albicans)
N-(1,3-Benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (II) Biphenyl group replaces morpholine Diuretic activity (in vivo models)
3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles Triazole core with benzothiazole substituents Antibacterial activity (Gram-positive: MIC 0.5–2 µg/mL)
N-(1,3-Benzothiazol-2-yl)-2-[(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)amino]acetamide Thiazolidinone linker Antimicrobial activity (broad-spectrum)

Key Structural and Functional Differences

Triazole-containing analogs (e.g., Patel et al., 2010) show superior antibacterial activity due to their ability to chelate metal ions in bacterial enzymes .

Linker Groups: The carboxamide linker in the target compound provides metabolic stability compared to thiourea (1c) or thiazolidinone linkers, which may be prone to hydrolysis . Biphenyl carboxamides (e.g., compound II) lack the morpholine ring, reducing solubility but enhancing lipophilicity for CNS-targeted diuretics .

Substituent Effects :

  • Electron-withdrawing groups (e.g., 6-fluoro or 6-methyl on benzothiazole) in triazole derivatives significantly enhance antibacterial potency .
  • The morpholine ring in the target compound likely improves aqueous solubility, a critical factor for oral bioavailability .

Research Findings and Pharmacological Implications

  • Antifungal Potential: Analog 1c (thiazole derivative) showed MIC values of 16–32 µg/mL against C. albicans, suggesting that the benzothiazole analog may exhibit comparable or superior activity due to increased hydrophobicity .
  • Antibacterial Activity : Triazole-benzothiazole hybrids with 6-fluoro substituents demonstrated MIC values as low as 0.5 µg/mL against S. aureus, outperforming ampicillin . This highlights the importance of halogenation in enhancing activity.
  • Diuretic Activity : Biphenyl carboxamide (II) exhibited in vivo diuretic effects, but the absence of morpholine may limit its solubility for systemic applications .

Q & A

Q. What synthetic methodologies are commonly employed for N-(1,3-benzothiazol-2-yl)morpholine-4-carboxamide, and how can reaction parameters be optimized?

The synthesis typically involves coupling benzothiazole-2-amine derivatives with morpholine-4-carboxylic acid intermediates. Key steps include:

  • Nucleophilic substitution : Reacting 2-chloro-1,3-benzothiazole with morpholine-4-carboxamide under reflux in ethanol (yield optimization: 60–70%) .
  • Schotten-Baumann reaction : Using acyl chlorides to activate the carboxamide group, followed by coupling with benzothiazole amines.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol reduces side reactions .
  • Yield optimization : Temperature control (60–80°C) and reaction time (12–24 hrs) are critical. Purification via column chromatography (ethyl acetate/hexane) improves purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should be analyzed?

  • IR spectroscopy : Confirm the presence of amide C=O stretch (~1650–1680 cm⁻¹) and morpholine ring vibrations (C-O-C, ~1100 cm⁻¹) .
  • NMR :
    • ¹H NMR : Benzothiazole aromatic protons (δ 7.2–8.5 ppm), morpholine protons (δ 3.5–3.7 ppm for N-CH₂ and δ 2.8–3.0 ppm for O-CH₂) .
    • ¹³C NMR : Amide carbonyl (~165 ppm), benzothiazole carbons (~120–150 ppm), and morpholine carbons (~45–70 ppm) .
  • Elemental analysis : Validate C, H, N, S content to confirm stoichiometry .

Q. What in vitro assays are standard for evaluating the antimicrobial activity of this compound?

  • Agar diffusion/broth microdilution : Test against Staphylococcus aureus, Escherichia coli, and Candida albicans .
  • Minimum inhibitory concentration (MIC) : Determine using serial dilutions (range: 1–256 µg/mL) .
  • Positive controls : Compare with ciprofloxacin (bacteria) and fluconazole (fungi) .

Advanced Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, and what challenges arise during refinement?

  • Data collection : High-resolution synchrotron data (d ≤ 0.8 Å) minimizes errors in electron density maps .
  • Software tools :
    • SHELXL : For small-molecule refinement; handles twinned data via HKLF5 .
    • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement .
  • Challenges :
    • Disorder in morpholine ring : Apply restraints (DFIX, SIMU) to stabilize geometry .
    • Hydrogen bonding : Analyze using PLATON to identify intermolecular interactions critical for crystal packing .

Q. How do substituents on the benzothiazole ring influence bioactivity, and what strategies enhance structure-activity relationship (SAR) studies?

  • Substituent effects :
    • Electron-withdrawing groups (e.g., -NO₂ at C6) enhance antimicrobial activity by increasing electrophilicity .
    • Bulky groups (e.g., halogenated aryl) improve binding to hydrophobic enzyme pockets .
  • Methodology :
    • Docking studies : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase .
    • QSAR models : Correlate Hammett σ values of substituents with MIC data .

Q. How should researchers address discrepancies between computational predictions and experimental data for physicochemical properties?

  • LogP discrepancies : Validate experimental logP (HPLC retention time) against DFT-calculated values (e.g., Gaussian09 B3LYP/6-31G*) .
  • Solubility optimization : Use Hansen solubility parameters to select co-solvents (e.g., PEG-400) for in vivo assays .
  • Validation : Cross-check spectral assignments (e.g., NOESY for stereochemistry) when DFT-predicted NMR shifts deviate >0.5 ppm .

Q. What strategies mitigate low yields in the synthesis of morpholine-benzothiazole hybrids?

  • Catalytic optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
  • Microwave-assisted synthesis : Reduce reaction time (30–60 mins vs. 24 hrs) and improve yields by 15–20% .
  • Side-product analysis : Monitor via LC-MS; quench unreacted intermediates with aqueous NaHCO₃ .

Q. How can researchers leverage crystallographic data to predict the compound’s stability under physiological conditions?

  • Hirshfeld surface analysis : Quantify hydrogen-bonding and π-π interactions to assess solid-state stability .
  • Hygroscopicity testing : Expose crystals to 75% RH; monitor deliquescence via PXRD .
  • Degradation pathways : Compare thermal parameters (TGA/DSC) with solution-state stability (accelerated hydrolysis at pH 1–13) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.